![molecular formula C21H17FN8O2 B413096 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE](/img/structure/B413096.png)
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE involves multiple steps, starting with the preparation of the oxadiazole and pyrazine intermediates. These intermediates are then coupled with the appropriate amines and phenyl groups under controlled conditions to form the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular respiration and mitochondrial function.
Medicine: Investigated for its potential therapeutic applications in metabolic disorders, obesity, and diabetes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by acting as a mitochondrial protonophore uncoupler. It disrupts the coupling between electron transport and ATP synthesis, leading to increased mitochondrial respiration and energy expenditure. This mechanism involves the dissipation of the proton gradient across the inner mitochondrial membrane, which enhances metabolic flexibility and reduces oxidative stress .
Comparison with Similar Compounds
Similar Compounds
- **2-fluorophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}amine
- **N,N′-Bis (2-fluorophenyl) [1,2,5]oxadiazolo [3,4-b]pyrazine-5,6-diamine
Uniqueness
Compared to similar compounds, 4-({6-[(2-FLUOROPHENYL)AMINO]-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL}AMINO)-1,5-DIMETHYL-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-3-ONE is unique due to its specific structural features and its ability to act as a selective mitochondrial uncoupler without depolarizing the plasma membrane. This makes it a promising candidate for therapeutic applications in various diseases .
Properties
Molecular Formula |
C21H17FN8O2 |
---|---|
Molecular Weight |
432.4g/mol |
IUPAC Name |
4-[[6-(2-fluoroanilino)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]amino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C21H17FN8O2/c1-12-16(21(31)30(29(12)2)13-8-4-3-5-9-13)24-18-17(23-15-11-7-6-10-14(15)22)25-19-20(26-18)28-32-27-19/h3-11H,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI Key |
DTUOOAUMIWGTOF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=CC=C5F |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC3=NC4=NON=C4N=C3NC5=CC=CC=C5F |
Origin of Product |
United States |
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